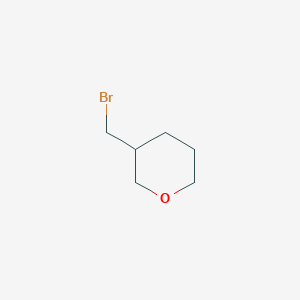

3-(Bromometil)tetrahidro-2H-pirano

Descripción general

Descripción

W-13 Isómero, Análogo Decílico Hidrocloruro: es un potente antagonista de la calmodulina. Es un miembro de la familia de las naftalenosulfonamidas y es conocido por su capacidad para inhibir la actividad de la fosfodiesterasa activada por calmodulina . Este compuesto tiene aplicaciones significativas en la investigación científica, particularmente en los campos de la biología y la medicina.

Aplicaciones Científicas De Investigación

Química:

Antagonista de la calmodulina: El W-13 Isómero, Análogo Decílico Hidrocloruro se utiliza para estudiar la inhibición de la actividad de la fosfodiesterasa activada por calmodulina.

Biología:

Señalización celular: Se utiliza para investigar el papel de la calmodulina en las vías de señalización celular.

Investigación del cáncer: Se ha demostrado que el compuesto inhibe el crecimiento de células de cáncer de mama resistentes al tamoxifeno.

Medicina:

Investigación terapéutica: Se utiliza en el desarrollo de posibles agentes terapéuticos que se dirigen a las vías relacionadas con la calmodulina.

Industria:

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del W-13 Isómero, Análogo Decílico Hidrocloruro implica la reacción de la N-(10-Aminodecil)-5-cloro-1-naftalenosulfonamida con ácido clorhídrico . Las condiciones de reacción suelen incluir:

Temperatura: Temperatura ambiente

Solvente: Agua o dimetilsulfóxido (DMSO)

Métodos de producción industrial: La producción industrial del W-13 Isómero, Análogo Decílico Hidrocloruro sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Procesamiento por lotes: Se utilizan reactores a gran escala para mezclar los reactivos.

Purificación: El producto se purifica mediante técnicas de cromatografía a escala industrial.

Control de calidad: El producto final se somete a un estricto control de calidad para garantizar su pureza y eficacia.

Análisis De Reacciones Químicas

Tipos de reacciones: El W-13 Isómero, Análogo Decílico Hidrocloruro principalmente experimenta:

Reacciones de sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica debido a la presencia del grupo cloro.

Reacciones de oxidación y reducción: Puede sufrir reacciones de oxidación y reducción, aunque estas son menos comunes.

Reactivos y condiciones comunes:

Reactivos: Los reactivos comunes incluyen ácido clorhídrico, dimetilsulfóxido y varios nucleófilos.

Productos principales:

Productos de sustitución: Los principales productos formados suelen ser naftalenosulfonamidas sustituidas.

Productos de oxidación y reducción: Estas reacciones producen formas oxidadas o reducidas del compuesto.

Mecanismo De Acción

El W-13 Isómero, Análogo Decílico Hidrocloruro ejerce sus efectos al unirse a la calmodulina, una proteína mensajera que se une al calcio. Esta unión inhibe la activación de enzimas dependientes de la calmodulina, como la fosfodiesterasa . La inhibición de estas enzimas interrumpe varios procesos celulares, incluida la señalización celular y la proliferación .

Comparación Con Compuestos Similares

Compuestos similares:

- W-7 Hidrocloruro

- W-5 Hidrocloruro

- ML-9 Hidrocloruro

- MDL-12,330A Hidrocloruro

Comparación:

- Singularidad: El W-13 Isómero, Análogo Decílico Hidrocloruro es único debido a su alta potencia como antagonista de la calmodulina y su capacidad para inhibir el crecimiento de células de cáncer de mama resistentes al tamoxifeno .

- Diferencias estructurales: Si bien los compuestos similares comparten el núcleo de naftalenosulfonamida, el W-13 Isómero, Análogo Decílico Hidrocloruro tiene una cadena decílica distintiva que mejora su afinidad de unión y potencia .

Actividad Biológica

- Molecular Weight : 179.055 g/mol

- Appearance : Colorless liquid with a strong bromine odor

- Classification : Combustible liquid, potential acute toxicity if ingested, skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) .

Potential Biological Activities

While direct studies on the biological activity of 3-(Bromomethyl)tetrahydro-2H-pyran are sparse, several points can be inferred:

- Antimicrobial Properties : The presence of the bromomethyl group suggests potential antimicrobial or antifungal activities , as halogenated compounds often exhibit such properties in medicinal chemistry .

- Structural Analogues : Compounds with similar structures have shown significant biological activities. For instance, halogenated tetrahydropyrans and their derivatives have been studied for their roles in various therapeutic contexts, including cancer and infectious diseases .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(Bromomethyl)tetrahydro-2H-pyran | C₆H₁₁BrO | Similar structure but different positioning of bromine. |

| 3-(Chloromethyl)tetrahydro-2H-pyran | C₆H₁₁ClO | Chlorine substituent instead of bromine, affecting reactivity. |

| 4-(Bromomethyl)cyclohexene | C₈H₉Br | Different ring structure but retains a bromomethyl group. |

Case Studies and Research Findings

-

Synthesis and Structure-Activity Relationships :

- Research indicates that halogenated compounds can influence the biological activity of related structures. For example, studies on biphenyl analogues have shown improved potencies against pathogens like Mycobacterium tuberculosis when certain halogens are present .

- The structure-activity relationship (SAR) studies highlight that modifications to the halogen position can significantly alter efficacy against specific targets.

- Applications in Medicinal Chemistry :

Propiedades

IUPAC Name |

3-(bromomethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c7-4-6-2-1-3-8-5-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUWLWXZMXLDGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626974 | |

| Record name | 3-(Bromomethyl)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116131-44-3 | |

| Record name | 3-(Bromomethyl)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)oxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.